molecular formula C13H20N2O B3076200 2-Methoxy-5-(piperidin-1-ylmethyl)aniline CAS No. 1040061-69-5

2-Methoxy-5-(piperidin-1-ylmethyl)aniline

Cat. No.: B3076200
CAS No.: 1040061-69-5
M. Wt: 220.31 g/mol
InChI Key: CHPAOZKHQPOKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(piperidin-1-ylmethyl)aniline is an organic compound with the molecular formula C13H20N2O. It is a derivative of aniline, featuring a methoxy group at the second position and a piperidin-1-ylmethyl group at the fifth position on the benzene ring.

Scientific Research Applications

2-Methoxy-5-(piperidin-1-ylmethyl)aniline has several scientific research applications:

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-1-ylmethyl)aniline typically involves the reaction of 2-methoxyaniline with piperidine and formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(methylamino)methyl)aniline
  • 2-Methoxy-5-(dimethylamino)methyl)aniline
  • 2-Methoxy-5-(ethylamino)methyl)aniline

Uniqueness

2-Methoxy-5-(piperidin-1-ylmethyl)aniline is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-(piperidin-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-6-5-11(9-12(13)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPAOZKHQPOKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(piperidin-1-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(piperidin-1-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-(piperidin-1-ylmethyl)aniline
Reactant of Route 4
2-Methoxy-5-(piperidin-1-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-5-(piperidin-1-ylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-(piperidin-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.